Fmoc-D-2-carbamoylphenylalanine
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Overview
Description
Fmoc-D-2-carbamoylphenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. This compound is particularly useful in the field of proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-2-carbamoylphenylalanine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-2-carbamoylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Fmoc-D-2-carbamoylphenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of biocompatible materials and hydrogels for various applications
Mechanism of Action
The mechanism of action of Fmoc-D-2-carbamoylphenylalanine involves the protection of the amine group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amine group. This property is crucial for the stepwise assembly of peptides in SPPS .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Similar in structure but with an L-configuration.
Fmoc-D-phenylalanine: Lacks the carbamoyl group but has a similar Fmoc-protected amine.
Fmoc-D-2-aminophenylalanine: Similar but with an amino group instead of a carbamoyl group.
Uniqueness
Fmoc-D-2-carbamoylphenylalanine is unique due to the presence of the carbamoyl group, which can influence the compound’s reactivity and interactions in peptide synthesis. This makes it particularly useful for specific applications where the carbamoyl group provides additional functionality .
Biological Activity
Fmoc-D-2-carbamoylphenylalanine is an important compound in peptide synthesis and biological research. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amine group during peptide synthesis. The structure can be represented as follows:
- Molecular Formula : C₁₃H₁₁N₂O₃
- Molecular Weight : 245.24 g/mol
The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, facilitating the stepwise assembly of peptides during solid-phase peptide synthesis (SPPS) .
The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential applications in drug development. Its mechanism involves:
- Peptide Synthesis : The Fmoc group allows for the selective modification of amino acids without interfering with other functional groups. This property is essential in creating complex peptides with high purity and yield .
- Enzyme-Substrate Interactions : It is used in studies investigating protein-protein interactions and enzyme-substrate interactions, which are critical for understanding various biological processes .
Applications in Research
This compound has diverse applications across several fields:
- Peptide Synthesis : It serves as a key building block in SPPS, allowing researchers to create complex peptides necessary for various biological studies.
- Drug Development : Its unique structure enhances the design of peptide-based drugs, particularly those targeting specific biological pathways, making it valuable in pharmaceutical research .
- Bioconjugation : The compound is utilized in techniques to attach peptides to other biomolecules, facilitating the development of targeted therapies and diagnostic tools .
Research Findings and Case Studies
Several studies have highlighted the significance of this compound in biological research:
-
Synthesis of Bioactive Peptides :
- Research demonstrated that this compound could be effectively incorporated into peptides that exhibited enhanced biological activity compared to their non-modified counterparts. For instance, a study showed that peptides synthesized using this compound had improved binding affinities to specific receptors .
- Cancer Therapeutics :
- Analytical Applications :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIDHXZDZFPNT-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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